molecular formula C22H29N3O4S B2532361 N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-96-5

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2532361
CAS No.: 688053-96-5
M. Wt: 431.55
InChI Key: HXBMSSUXNVSBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS 688053-96-5) is a synthetic organic compound provided with a high purity level of 95% or greater . Its molecular formula is C22H29N3O4S, and it has a molecular weight of 431.55 g/mol . This compound features a complex structure integrating a quinazoline backbone and a 4-methylcyclohexyl group. Quinazoline derivatives are a significant class of heterocyclic compounds recognized for their diverse chemical reactivity and broad spectrum of biological activities, making them highly valuable in pharmaceutical and biological research . The 4-methylcyclohexyl fragment is a common structural motif found in both natural and synthetic drugs, often used to influence the compound's stereochemistry and physical properties . Researchers are exploring this and related compounds for their potential in various biochemical pathways. This product is intended for research and development purposes only and is not intended for human therapeutic use or veterinary applications. Specific research applications and mechanism of action for this precise compound are an active area of scientific investigation; researchers are encouraged to consult the current scientific literature for the latest findings.

Properties

IUPAC Name

N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-14-6-8-15(9-7-14)23-20(26)5-3-2-4-10-25-21(27)16-11-18-19(29-13-28-18)12-17(16)24-22(25)30/h11-12,14-15H,2-10,13H2,1H3,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMSSUXNVSBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the dioxolo ring and sulfanylidene group can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Key Substituents

The compound shares structural motifs with several bioactive molecules, particularly those containing the [1,3]dioxoloquinazolin core. Key comparisons include:

N-[(4-methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide ()

  • Core similarity : Both compounds share the [1,3]dioxolo[4,5-g]quinazolin scaffold.
  • Key differences :

  • The target compound substitutes the sulfanylidene group at position 6, whereas ’s analog has a 4-nitrobenzylthio group.
  • The terminal amide group in the target compound is linked to a 4-methylcyclohexyl group, contrasting with the 4-methoxybenzyl group in .
    • Impact on properties : The methylcyclohexyl group likely enhances lipophilicity (predicted XlogP ~4.7), while the nitro group in ’s compound may increase electrophilicity and metabolic instability .

5-amino-6-cyano-N-cyclohexyl-2-(4-methylbenzylidene)-3-oxo-7-p-tolyl-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-8-carboxamide () Shared features: Both incorporate cyclohexyl groups and amide linkages. Divergence: ’s compound lacks the dioxoloquinazolin core but includes a thiazolo-pyridine system.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Compound Compound
Molecular Weight ~560 (estimated) 688.87 (exact) 546.63 (exact)
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 9 9 7
XlogP ~4.7 (predicted) 4.7 (calculated) 3.9 (measured)
Topological Polar Surface Area 161 Ų (estimated) 161 Ų 125 Ų

These properties contrast with ’s compound, which has lower hydrophobicity and may exhibit better bioavailability .

Bioactivity and Target Profiling

While direct bioactivity data for the target compound are unavailable, clustering analyses () and similarity metrics () provide predictive insights:

  • Tanimoto Coefficient Analysis : Using Morgan fingerprints (), the target compound likely shares >60% similarity with ’s analog, implying overlapping targets such as kinases or epigenetic regulators (e.g., HDACs) .
  • Bioactivity Clustering : Compounds with dioxoloquinazolin cores often cluster with DNA intercalators or topoisomerase inhibitors (). The sulfanylidene group may enhance interactions with cysteine residues in enzymes, analogous to disulfide-based drugs .

Computational Docking and Binding Affinity

AutoDock Vina () simulations predict that the methylcyclohexyl group in the target compound stabilizes hydrophobic pockets in protein targets (e.g., HDAC8 or PARP1), while the sulfanylidene group may form hydrogen bonds with catalytic residues. Comparative docking scores suggest stronger binding than ’s compound but weaker than ’s nitro-substituted analog due to the latter’s electrophilic nitro group .

Research Implications and Limitations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.